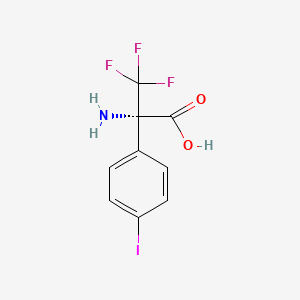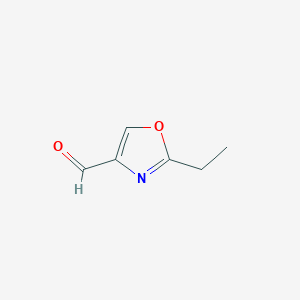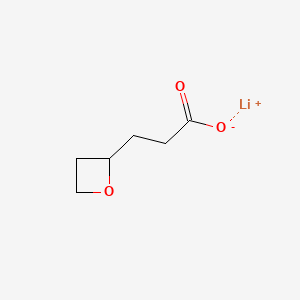
(2S)-2-amino-3,3,3-trifluoro-2-(4-iodophenyl)propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S)-2-amino-3,3,3-trifluoro-2-(4-iodophenyl)propanoic acid is a synthetic organic compound characterized by the presence of an amino group, a trifluoromethyl group, and an iodophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-amino-3,3,3-trifluoro-2-(4-iodophenyl)propanoic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-iodobenzaldehyde and trifluoroacetic acid.
Formation of Intermediate: The initial step involves the formation of an intermediate compound through a series of reactions, including condensation and reduction.
Amino Group Introduction:
Final Product Formation: The final step involves the formation of the target compound through purification and crystallization processes.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of automated reactors, controlled temperature and pressure conditions, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
(2S)-2-amino-3,3,3-trifluoro-2-(4-iodophenyl)propanoic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The iodophenyl group can undergo substitution reactions with nucleophiles, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are often conducted in inert atmospheres.
Substitution: Nucleophiles such as amines, thiols; reactions may require catalysts or specific solvents.
Major Products Formed
The major products formed from these reactions include various derivatives of the original compound, each with distinct functional groups introduced through the reactions.
Scientific Research Applications
(2S)-2-amino-3,3,3-trifluoro-2-(4-iodophenyl)propanoic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of (2S)-2-amino-3,3,3-trifluoro-2-(4-iodophenyl)propanoic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The trifluoromethyl and iodophenyl groups contribute to its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- (2S)-2-amino-3,3,3-trifluoro-2-(4-bromophenyl)propanoic acid
- (2S)-2-amino-3,3,3-trifluoro-2-(4-chlorophenyl)propanoic acid
- (2S)-2-amino-3,3,3-trifluoro-2-(4-fluorophenyl)propanoic acid
Uniqueness
(2S)-2-amino-3,3,3-trifluoro-2-(4-iodophenyl)propanoic acid is unique due to the presence of the iodophenyl group, which imparts distinct chemical and physical properties compared to its brominated, chlorinated, and fluorinated analogs. This uniqueness makes it valuable for specific applications where iodine’s properties are advantageous.
Properties
Molecular Formula |
C9H7F3INO2 |
|---|---|
Molecular Weight |
345.06 g/mol |
IUPAC Name |
(2S)-2-amino-3,3,3-trifluoro-2-(4-iodophenyl)propanoic acid |
InChI |
InChI=1S/C9H7F3INO2/c10-9(11,12)8(14,7(15)16)5-1-3-6(13)4-2-5/h1-4H,14H2,(H,15,16)/t8-/m0/s1 |
InChI Key |
CQXSFWHNULLVLU-QMMMGPOBSA-N |
Isomeric SMILES |
C1=CC(=CC=C1[C@](C(=O)O)(C(F)(F)F)N)I |
Canonical SMILES |
C1=CC(=CC=C1C(C(=O)O)(C(F)(F)F)N)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-[3-[(1R,9S,13R,14S,17R,18Z,21S,24R,25S,27R)-1,14-dihydroxy-12-[(E)-1-[(1R,3R,4R)-4-hydroxy-3-methoxycyclohexyl]prop-1-en-2-yl]-23,25-dimethoxy-13,19,21,27-tetramethyl-2,3,10,16-tetraoxo-11,28-dioxa-4-azatricyclo[22.3.1.04,9]octacos-18-en-17-yl]propylsulfanyl]-N-[2-[2-[2-[2-[4-[[4-[2-[5-(3,5-dimethyl-1,2-oxazol-4-yl)-1-(2-morpholin-4-ylethyl)benzimidazol-2-yl]ethyl]-2-fluorophenoxy]methyl]triazol-1-yl]ethoxy]ethoxy]ethoxy]ethyl]propanamide](/img/structure/B13910275.png)
![2-Bromo-7-chloro-9,9'-spirobi[fluorene]](/img/structure/B13910278.png)

![Ethyl 2-(benzyloxycarbonylamino)-6-azaspiro[3.4]octane-8-carboxylate;hydrochloride](/img/structure/B13910289.png)

![2-(4-Bromo-2-methylbenzo[d][1,3]dioxol-2-yl)-5-chloropyridine](/img/structure/B13910294.png)

![tert-butyl N-[2-[(4-methyl-2-oxochromen-7-yl)amino]-2-oxoethyl]carbamate](/img/structure/B13910305.png)




![{6-Azabicyclo[3.1.1]heptan-3-yl}methanol](/img/structure/B13910355.png)
